Ácido 9,12-octadecadiynoico

Descripción general

Descripción

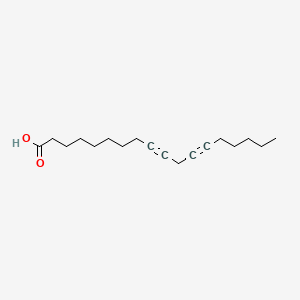

El Ácido 9,12-Octadecadiinoico es un ácido graso poliinsaturado con la fórmula molecular C18H28O2. Se caracteriza por la presencia de dos enlaces triples en las posiciones 9 y 12 de la cadena de carbono.

Aplicaciones Científicas De Investigación

El Ácido 9,12-Octadecadiinoico tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones químicas.

Biología: Se estudia por sus potenciales efectos sobre los procesos celulares y su papel en el metabolismo lipídico.

Industria: Se utiliza en la producción de materiales especializados y como aditivo en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción del Ácido 9,12-Octadecadiinoico implica su interacción con objetivos moleculares específicos y vías. Se ha demostrado que aumenta la expresión del mod-1 del transportador de serotonina y de genes de defensa antioxidante, como sod-1, sod-3 y cyp-35A2. Estas interacciones contribuyen a sus efectos sobre la actividad neuronal motora y el desarrollo neuroconductual .

Análisis Bioquímico

Biochemical Properties

9,12-Octadecadiynoic acid interacts with enzymes such as COX and lipoxygenase, inhibiting their activity . This interaction suggests that 9,12-Octadecadiynoic acid plays a role in the regulation of inflammatory responses, as these enzymes are involved in the production of pro-inflammatory mediators.

Cellular Effects

In cellular processes, 9,12-Octadecadiynoic acid has been found to influence cell function by modulating the activity of key enzymes involved in inflammation . It has also been associated with the regulation of serotonergic neuronal ability, affecting locomotive behaviors and foraging ability .

Molecular Mechanism

At the molecular level, 9,12-Octadecadiynoic acid exerts its effects through binding interactions with enzymes such as COX and lipoxygenase, inhibiting their activity . This leads to a decrease in the production of pro-inflammatory mediators, thereby influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,12-Octadecadiynoic acid have been observed over time. For instance, supplementation with 0.1 μM 9,12-Octadecadiynoic acid in Caenorhabditis elegans from the L1 to L4 stage in larvae affected locomotive behaviors and foraging ability .

Dosage Effects in Animal Models

In animal models, the effects of 9,12-Octadecadiynoic acid vary with different dosages. Supplementation with 0.1 μM 9,12-Octadecadiynoic acid significantly enhanced worms’ locomotive behaviors, but doses above 1 μM resulted in significant inhibition of their locomotive behaviors .

Metabolic Pathways

9,12-Octadecadiynoic acid is involved in the linoleic acid metabolism pathway . It interacts with enzymes in this pathway, potentially influencing metabolic flux or metabolite levels.

Subcellular Localization

It has been reported to exist in polymorphonuclear leukocytes (PMNs), which play an important anti-inflammatory role in response to tissue inflammation and injury .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Ácido 9,12-Octadecadiinoico se puede sintetizar mediante la modificación del ácido linoleicoEsto se puede lograr mediante diversas reacciones químicas, incluyendo la deshidrogenación y la alquinilación .

Métodos de Producción Industrial

La producción industrial del Ácido 9,12-Octadecadiinoico normalmente implica el uso de técnicas avanzadas de síntesis química. El proceso puede incluir el uso de catalizadores y condiciones de reacción específicas para asegurar la conversión eficiente del ácido linoleico al Ácido 9,12-Octadecadiinoico. El producto final se purifica entonces para alcanzar el nivel de pureza deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido 9,12-Octadecadiinoico experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno al compuesto, llevando a la formación de óxidos.

Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, resultando en la formación de productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, llevando a la formación de productos sustituidos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones del Ácido 9,12-Octadecadiinoico incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio), y varios catalizadores. Las condiciones de reacción, como la temperatura y la presión, se controlan cuidadosamente para lograr los resultados deseados .

Principales Productos Formados

Los principales productos formados a partir de las reacciones del Ácido 9,12-Octadecadiinoico incluyen varios óxidos, compuestos reducidos y derivados sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Linoleico: Un ácido graso poliinsaturado con dos dobles enlaces en las posiciones 9 y 12.

Ácido 10,12-Pentacosadiinoico: Un compuesto similar con enlaces triples en las posiciones 10 y 12.

Ácido 5,7-Hexadecadiinoico: Un compuesto con enlaces triples en las posiciones 5 y 7.

Unicidad

El Ácido 9,12-Octadecadiinoico es único debido a su estructura específica con enlaces triples en las posiciones 9 y 12.

Propiedades

IUPAC Name |

octadeca-9,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYILQLPKVZDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173935 | |

| Record name | 9A-12a-octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-14-8 | |

| Record name | 9,12-Octadecadiynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9a-12a-Octadecadiynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9A-12a-octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride](/img/structure/B1662314.png)

![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)